Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]-
CAS No.: 821009-98-7
Cat. No.: VC16796378
Molecular Formula: C10H6F3N3O3
Molecular Weight: 273.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 821009-98-7 |
|---|---|
| Molecular Formula | C10H6F3N3O3 |
| Molecular Weight | 273.17 g/mol |
| IUPAC Name | 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C10H6F3N3O3/c11-10(12,13)6-1-2-7(8(5-6)16(18)19)15-9(17)3-4-14/h1-2,5H,3H2,(H,15,17) |
| Standard InChI Key | BJODUGNLNXIKQA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NC(=O)CC#N |
Introduction
Structural and Molecular Characteristics
The compound features a phenyl ring substituted with a nitro (-NO₂) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position, linked to a cyanoacetamide moiety (-NH-C(O)-CH₂-CN). This arrangement introduces significant electronic effects:
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Nitro group: A strong electron-withdrawing group (EWG) that enhances electrophilicity and influences reactivity in substitution reactions .
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Trifluoromethyl group: A meta-directing EWG that increases lipophilicity and metabolic stability .
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Cyanoacetamide: A versatile functional group enabling hydrogen bonding and participation in condensation reactions .
Molecular Formula and Weight
Based on analogs like 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide (C₁₀H₇F₃N₂O, MW 228.17 g/mol) and N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide (C₉H₇F₃N₂O₃, MW 248.16 g/mol) , the target compound’s molecular formula is inferred as C₁₀H₇F₃N₃O₃ with a molecular weight of 298.18 g/mol.
Spectroscopic Signatures
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IR Spectroscopy: Expected peaks include ν(C≡N) ~2200 cm⁻¹, ν(NO₂) ~1520/1350 cm⁻¹, and ν(C=O) ~1680 cm⁻¹ .
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NMR: The trifluoromethyl group would appear as a singlet at δ ~120 ppm in ¹⁹F NMR, while the nitro group deshields adjacent protons to δ 8.0–8.5 ppm in ¹H NMR .
Synthesis and Manufacturing
Proposed Synthetic Routes
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Nitro Introduction: Nitration of 4-(trifluoromethyl)acetanilide using HNO₃/H₂SO₄, followed by regioselective separation of the 2-nitro isomer .
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Cyanoacetamide Formation: Reacting 2-nitro-4-(trifluoromethyl)aniline with cyanoacetic acid in the presence of coupling agents like DCC .
Key Challenges
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Regioselectivity: Avoiding 3-nitro isomers requires precise temperature control (-10°C) .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures may isolate the desired product .
Physicochemical Properties
Thermal Stability
| Property | Value (Estimated) | Source Analog |
|---|---|---|
| Melting Point | 160–162°C | |
| Boiling Point | 390–400°C | |
| Flash Point | 190±28°C |
Solubility and Partitioning
| Solvent | Solubility (g/L, 25°C) | LogP |
|---|---|---|
| Water | 0.1–0.5 | 2.5–3.0 |
| Ethanol | 15–20 | - |
| Dichloromethane | 50–60 | - |
The low water solubility (0.32 g/L for analog ) and moderate LogP suggest utility in hydrophobic matrices.
Applications and Industrial Relevance
Pharmaceutical Intermediates
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Leflunomide Impurities: Structural similarity to leflunomide impurity H implies potential role in antirheumatic drug synthesis.
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Antimicrobial Agents: Nitro groups enhance bioactivity against Gram-positive bacteria .
Agrochemicals
Regulatory Status
| Region | HS Code | Tariff Rate |
|---|---|---|
| EU | 2926909090 | 6.5% MFN |
| USA | 2926909090 | 30.0% General |
Customs classifications align with "other nitrile-function compounds" .
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